3',4'-Didehydro-3'-deoxycytidine is a synthetic nucleoside analog of cytidine, notable for its antiviral properties. It is chemically classified as a pyrimidine derivative and is recognized for its role in the development of antiviral therapies. The compound is particularly significant due to its active triphosphate form, 3',4'-didehydro-3'-deoxycytidine triphosphate, which has been shown to inhibit viral replication mechanisms.
3',4'-Didehydro-3'-deoxycytidine is derived from cytidine and belongs to the class of modified nucleosides. Its chemical structure includes a dehydro modification at the 3' and 4' positions, which distinguishes it from natural nucleosides. The compound's CAS number is 386264-46-6, and it has been identified in various biological studies as an important metabolite in viral infections, particularly in the context of COVID-19 diagnostics .
The synthesis of 3',4'-didehydro-3'-deoxycytidine can be achieved through several methods, including:
The chemoenzymatic approach typically requires careful control of reaction conditions, including temperature, pH, and enzyme concentrations, to maximize yield and purity. Analytical techniques like high-performance liquid chromatography are often used to monitor progress and assess product quality.
The compound's structure can be visualized using molecular modeling software to understand its interactions with biological targets.
3',4'-Didehydro-3'-deoxycytidine undergoes various biochemical transformations:
The kinetics of these reactions are influenced by the presence of specific enzymes such as viperin and cytidylate monophosphate kinase 2 (CMPK2), which facilitate the conversion of cytidine triphosphate to ddhCTP under viral infection conditions .
The mechanism through which 3',4'-didehydro-3'-deoxycytidine exerts its antiviral effects involves:
Data from recent studies indicate that ddhC levels correlate significantly with acute viral infections, including COVID-19, demonstrating its potential as a biomarker for such conditions .
Relevant data on its reactivity indicates that it may undergo hydrolysis or oxidation under certain conditions but remains relatively inert otherwise.
3',4'-Didehydro-3'-deoxycytidine has several applications in scientific research:
3',4'-Didehydro-3'-deoxycytidine (ddhC) is an endogenous nucleoside derivative gaining recognition for its dual role as a metabolic intermediary in antiviral defense and a biomarker for disease states. This section delineates its chemical foundations, discovery timeline, and mechanistic significance in human immunity.
ddhC is a cytidine analogue characterized by structural modifications at the sugar moiety. Its systematic IUPAC name is 4-amino-1-[(2R,3R)-3-hydroxy-5-(hydroxymethyl)-2,3-dihydrofuran-2-yl]pyrimidin-2-one, reflecting its stereospecific configuration [3] [8]. The compound's molecular formula is C₉H₁₁N₃O₄, with a molecular weight of 225.20 g/mol [3] [5]. Key identifiers include:
Table 1: Chemical Descriptors of ddhC
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃O₄ |
Molecular Weight | 225.20 g/mol |
CAS Number | 386264-46-6 |
IUPAC Name | 4-amino-1-[(2R,3R)-3-hydroxy-5-(hydroxymethyl)-2,3-dihydrofuran-2-yl]pyrimidin-2-one |
Solubility | Slightly soluble in DMSO and water |
Key Synonyms | ddhC, DDHC, 3’-deoxy-3’,4’-didehydro-cytidine |
The detection and characterization of ddhC evolved through distinct phases:
Initial Identification in Model Organisms: ddhC was first reported in 2013 as a urinary biomarker in Plasmodium berghei-infected mice (malaria model) [6]. This discovery established its association with pathogenic states but did not investigate human relevance.
Human Detection in Autoimmune Disease: In 2019, Japanese researchers identified ddhC in human urine during metabolomic profiling of lupus nephritis (LN) patients. It distinguished LN from other nephritides with an AUC of 0.822 (discovery cohort) and 0.870 (validation cohort), suggesting diagnostic utility [6].
Pivotal Validation in Viral Infections: Landmark studies from Imperial College London (2021–2022) detected ddhC in human serum. Untargeted metabolomics revealed elevated ddhC in viral infections (COVID-19, influenza) versus bacterial infections or non-infected controls. This marked the first evidence linking ddhC to human antiviral immunity [2] [4] [9].
ddhC serves as the nucleoside precursor of 3'-deoxy-3',4'-didehydro-cytidine triphosphate (ddhCTP), a mammalian antiviral effector molecule. Its immunological roles include:
Validation cohort (40 viral vs. 40 bacterial): AUC 0.81 (95% CI: 0.708–0.915) [4] [9]This specificity stems from its direct linkage to interferon-driven antiviral pathways.
Metabolic Pathway: ddhC is generated via enzymatic activity of viperin (radical SAM enzyme) and CMPK2 (cytidylate kinase). Viperin catalyzes CTP→ddhCTP, which undergoes dephosphorylation to yield ddhC. Transcript levels of viperin and CMPK2 correlate strongly with serum ddhC concentrations (r > 0.8) [2] [4] [7].
Antiviral Mechanism: Intracellular ddhCTP inhibits RNA-dependent RNA polymerases (RdRps) in flaviviruses (e.g., Zika) and coronaviruses. It acts as a chain terminator by incorporating into viral RNA and preventing elongation [7] [10]. This positions ddhC as a peripheral indicator of active viperin-mediated viral suppression.
Table 2: Diagnostic Accuracy of ddhC in Infection Classification
Clinical Comparison | Cohort Size | AUC | 95% CI |
---|---|---|---|
Viral vs. Non-viral infections | 60 vs. 101 | 0.954 | 0.923–0.986 |
Viral vs. Bacterial infections | 40 vs. 40 | 0.81 | 0.708–0.915 |
Lupus Nephritis vs. Other nephritides | 27 vs. 247 | 0.822 (discovery)0.870 (validation) | N/A |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7